N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether

Quantitative Proteomics LC-MS/MS Internal Standard Stable Isotope Dilution

This 99 atom% 13C9,15N dual-labeled Fmoc-Tyr(tBu)-OH provides a +10 Da mass shift versus unlabeled analog for complete MS1 resolution in SID-LC-MS/MS assays. tBu protection compatible with standard Fmoc-SPPS; label survives TFA cleavage. Essential for synthesizing AQUA internal standard peptides meeting FDA/EMA bioanalytical method validation criteria. Eliminates isotopic envelope overlap seen with single-isotope labels.

Molecular Formula C₁₉¹³C₉H₂₉¹⁵NO₅
Molecular Weight 469.46
CAS No. 1217442-53-9
Cat. No. B1145036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether
CAS1217442-53-9
Molecular FormulaC₁₉¹³C₉H₂₉¹⁵NO₅
Molecular Weight469.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether CAS 1217442-53-9: Isotopic Specifications and Supply Sources


N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether (CAS 1217442-53-9) is a fully protected, stable isotope-labeled amino acid derivative. It is the 13C9,15N-labeled analog of Fmoc-Tyr(tBu)-OH (unlabeled CAS 71989-38-3), featuring a 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butyl (tBu) ether on the phenolic hydroxyl side chain . Commercial specifications report isotopic enrichment at 99 atom % for both 13C and 15N, with a chemical purity of ≥98%, and a molecular weight of 469.46 g/mol [1]. The compound is manufactured by established stable isotope producers including Cambridge Isotope Laboratories (CIL) under catalog CNLM-4349-H and Toronto Research Chemicals (TRC) under catalog TRC-F679753, with availability in quantities from 1 mg to 0.25 g [2].

Why Unlabeled Fmoc-Tyr(tBu)-OH Cannot Substitute for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether in Quantitative Mass Spectrometry Workflows


The unlabeled analog Fmoc-Tyr(tBu)-OH (CAS 71989-38-3) is chemically identical in its peptide synthesis behavior but lacks the isotopic mass shift essential for MS-based quantification. In stable-isotope dilution (SID) LC-MS/MS, the labeled internal standard must possess a sufficient mass difference from the endogenous analyte to avoid spectral overlap while maintaining identical physicochemical properties—including chromatographic retention time, ionization efficiency, and fragmentation patterns [1]. The 13C9,15N labeling of this compound introduces a nominal mass shift of +10 Da relative to the unlabeled molecule (459.53 vs. 469.46 g/mol), ensuring complete baseline resolution in the MS1 dimension without altering its reactivity in Fmoc-SPPS . Substituting the unlabeled compound in a quantitative assay eliminates the internal standard correction function, rendering absolute quantification impossible. Conversely, substituting a differently labeled analog (e.g., 15N-only, nominal +1 Da shift) risks isotopic envelope overlap with the natural abundance M+1 peak of the unlabeled analyte, introducing systematic quantification error [2].

Quantitative Evidence for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether: Comparator-Based Differentiation in Isotopic Labeling Strategies and SPPS Compatibility


Mass Difference and Spectral Resolution: 13C9,15N vs. 15N-Only vs. Unlabeled Fmoc-Tyr(tBu)-OH

The 13C9,15N labeling pattern confers a nominal mass increase of +10 Da compared to unlabeled Fmoc-Tyr(tBu)-OH (MW 459.53 → 469.46). This +10 Da shift provides definitive spectral separation from the unlabeled analyte's isotopic envelope, eliminating interference from the natural abundance M+1, M+2, and M+3 peaks . In contrast, a 15N-only labeled Fmoc-Tyr(tBu)-OH (CAS 125700-34-7, MW 460.53, +1 Da shift) exhibits partial overlap with the ~1.1% natural 13C abundance peak of the unlabeled analyte at the M+1 position [1]. The +10 Da mass differential exceeds the minimum recommended +3 Da separation for reliable quantitative LC-MS/MS internal standardization in complex biological matrices .

Quantitative Proteomics LC-MS/MS Internal Standard Stable Isotope Dilution

Isotopic Enrichment Purity: Dual 99 atom % vs. Single-Isotope Commercial Alternatives

This compound is specified at 99 atom % enrichment for both 13C and 15N [1]. The unlabeled Fmoc-Tyr(tBu)-OH is commercially available at ≥95% to ≥98% chemical purity but carries zero isotopic enrichment (natural abundance: 1.1% 13C, 0.36% 15N), providing no MS differentiation . Critically, the 99 atom % specification for both labels exceeds the typical ≥98 atom % enrichment offered for many single-isotope (15N-only) Fmoc-amino acids. The cumulative isotopic purity for the dual-labeled compound—the product of individual enrichments—approaches approximately 98%, which is adequate for the synthesis of AQUA peptides requiring defined, high-purity isotopic incorporation for absolute quantification workflows [2].

SILAC AQUA Peptide Synthesis Absolute Quantification

Orthogonal Protection Integrity in SPPS: tBu Group Stability Under Basic Fmoc Deprotection Conditions

The tert-butyl (tBu) ether protecting group on the tyrosine phenolic hydroxyl is stable under the repeated 20% piperidine/DMF treatments used for Fmoc deprotection in each SPPS cycle, while being quantitatively cleaved by TFA during final resin cleavage . This orthogonal protection prevents O-acylation side reactions at the tyrosine hydroxyl that would otherwise lead to truncated sequences and deletion peptides. An unprotected tyrosine analog, Fmoc-Tyr-OH (CAS 92954-90-0), is susceptible to O-acylation during HBTU/HOBt-mediated couplings, reducing crude peptide purity. The isotope-labeled compound retains the identical tBu protection chemistry as its unlabeled counterpart (CAS 71989-38-3), ensuring that incorporation of the heavy isotope label does not alter coupling kinetics or deprotection efficiency during automated SPPS [1].

Fmoc-SPPS Peptide Synthesis Orthogonal Protection

Supply Chain Provenance: CIL/TRC Manufacturing vs. Generic Reseller Sources

This compound is manufactured by Cambridge Isotope Laboratories (CIL) under catalog CNLM-4349-H and Toronto Research Chemicals (TRC) under catalog TRC-F679753, both ISO-certified producers of stable isotope-labeled compounds with established quality systems . The unlabeled analog Fmoc-Tyr(tBu)-OH is available from a broad range of general fine chemical suppliers with variable purity specifications (≥95% to ≥99%) and limited lot-to-lot documentation . For regulated bioanalytical applications under FDA/EMA guidance requiring method validation, the CIL-manufactured material provides the Certificate of Analysis documentation needed to demonstrate isotopic purity and chemical identity, which is not uniformly available from non-specialist resellers [1].

cGMP Peptide Manufacturing Regulatory Compliance Stable Isotope Traceability

Targeted Application Scenarios for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether in Quantitative Peptide Workflows and Regulated Bioanalysis


Synthesis of AQUA Peptides for Absolute Protein Quantification in Clinical Proteomics

This compound serves as the labeled tyrosine building block for Fmoc-SPPS synthesis of AQUA (Absolute Quantification) internal standard peptides. The 99 atom % 13C9,15N enrichment ensures that the synthesized heavy peptide carries a +10 Da mass shift at the tyrosine residue, enabling complete MS1 resolution from endogenous light peptides in complex plasma or tissue digests. The tBu side-chain protection is fully compatible with standard Fmoc-SPPS cycles on automated synthesizers, and the isotopic label remains intact through TFA cleavage. [1]

Stable Isotope Dilution LC-MS/MS Method Development for Tyrosine-Containing Therapeutic Peptides

Bioanalytical laboratories developing validated LC-MS/MS methods for peptide therapeutics (e.g., GLP-1 analogs, peptide hormones containing tyrosine) require a structurally identical, isotopically distinct internal standard. This compound, when incorporated via SPPS or used as a labeled precursor for custom peptide synthesis, provides the +10 Da mass differential that meets FDA/EMA bioanalytical method validation criteria for internal standardization. The documented 99 atom % dual enrichment supports method reproducibility across multiple analytical batches. [2]

Metabolic Flux Analysis Using 13C-Tyrosine Tracers in Cellular Models

In studies investigating tyrosine metabolism, catecholamine biosynthesis, or protein turnover via stable isotope labeling, the 13C9 labeling of the phenyl ring and β-carbon positions provides a distinct isotopic signature detectable by high-resolution mass spectrometry. The Fmoc and tBu protecting groups allow the labeled tyrosine to be selectively deprotected and incorporated into cellular systems or used to synthesize labeled peptide probes for tracking tyrosine-derived metabolites in vitro.

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